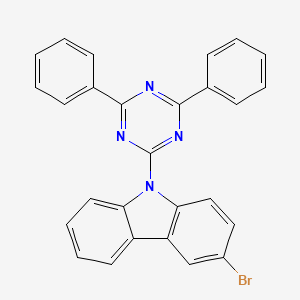
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is a compound that has garnered interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its thermally activated delayed fluorescence (TADF) properties, which make it a promising candidate for high-efficiency blue OLEDs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole typically involves the bromination of 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole. One common method involves the use of n-butyl lithium in hexane, followed by the addition of 3-bromo-9H-fluoren-9-one in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as palladium catalysts and boronic acids can be used for Suzuki coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: It is used in the development of high-efficiency blue OLEDs due to its TADF properties.
Photoluminescence Studies: The compound’s photophysical properties make it suitable for studies involving light emission and energy transfer.
Electrochemiluminescence: It is used in electrochemiluminescence studies to explore its potential in optoelectronic applications.
Mechanism of Action
The mechanism of action of 3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its ability to undergo TADF. This process allows the compound to harness both singlet and triplet excitons for light emission, significantly enhancing its efficiency in OLEDs. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in its electronic properties .
Comparison with Similar Compounds
Similar Compounds
3-(9,9′-spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (SFCC): This compound also exhibits TADF properties and is used in blue OLEDs.
2-bromo-4,6-diphenyl-1,3,5-triazine: A related compound used in various organic synthesis applications.
Uniqueness
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is unique due to its specific combination of a carbazole donor and a triazine acceptor, which provides a balanced electronic structure for efficient TADF. This makes it particularly suitable for high-performance blue OLEDs, surpassing the efficiency of some other TADF materials .
Properties
Molecular Formula |
C27H17BrN4 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C27H17BrN4/c28-20-15-16-24-22(17-20)21-13-7-8-14-23(21)32(24)27-30-25(18-9-3-1-4-10-18)29-26(31-27)19-11-5-2-6-12-19/h1-17H |
InChI Key |
HGBMQIPSGRZZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


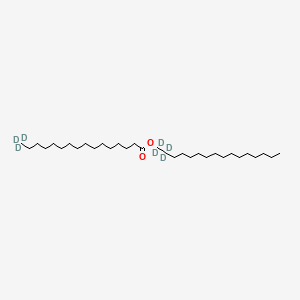
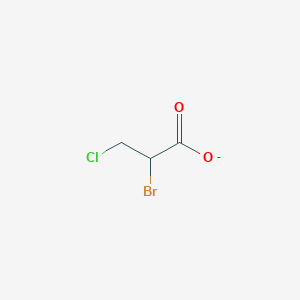
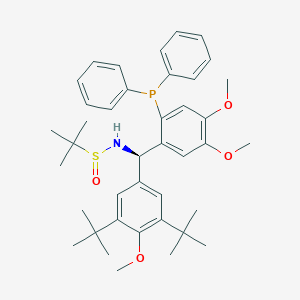
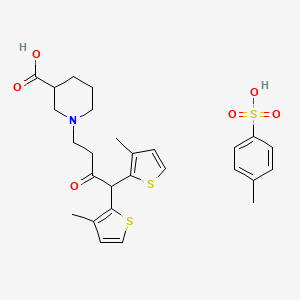
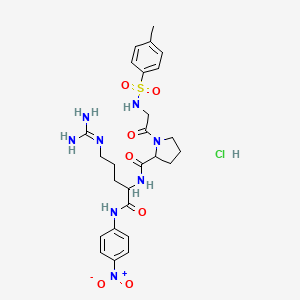

![1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B12297931.png)
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B12297953.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(1R,2S)-2-Carboxy-2-[(2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-1-methylethoxy]carbonyl]phenyl]amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12297964.png)
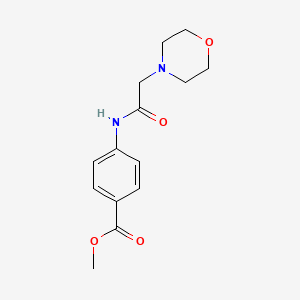
![(R)-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12297972.png)

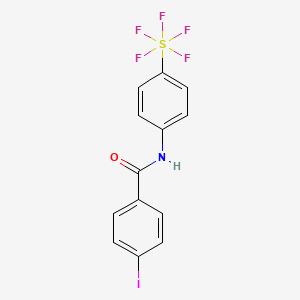
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-dimethoxy-4-isopropylbenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12297994.png)
